molecular formula C14H26N2O3S B4472089 1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-3-METHYLPIPERIDINE

1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-3-METHYLPIPERIDINE

Cat. No.: B4472089
M. Wt: 302.44 g/mol
InChI Key: NESSJQWDNQJWJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-3-METHYLPIPERIDINE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are widely used in pharmaceuticals, agrochemicals, and organic synthesis. This compound is characterized by the presence of an ethanesulfonyl group and a carbonyl group attached to the piperidine ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-3-METHYLPIPERIDINE typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with SOCl2 . These methods provide good to excellent yields of the desired piperidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions, which offer advantages such as scalability and efficiency. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched piperidines in good yields and high diastereoselectivities . This method can be scaled up smoothly, showcasing its utility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-3-METHYLPIPERIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethanesulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with H2O2 can yield sulfoxides, while reduction with NaBH4 can produce alcohols.

Scientific Research Applications

1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-3-METHYLPIPERIDINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-3-METHYLPIPERIDINE involves its interaction with specific molecular targets and pathways. The ethanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The piperidine ring provides a stable scaffold for binding to biological targets, potentially modulating their activity. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-3-METHYLPIPERIDINE is unique due to the presence of both the ethanesulfonyl and carbonyl groups, which provide distinct reactivity and versatility in chemical synthesis. Its structure allows for a wide range of chemical modifications, making it a valuable intermediate in various applications.

Properties

IUPAC Name

(1-ethylsulfonylpiperidin-4-yl)-(3-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3S/c1-3-20(18,19)16-9-6-13(7-10-16)14(17)15-8-4-5-12(2)11-15/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESSJQWDNQJWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCCC(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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